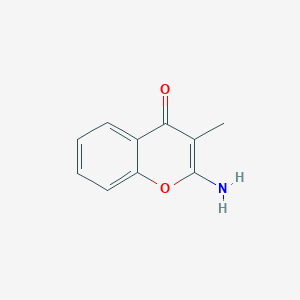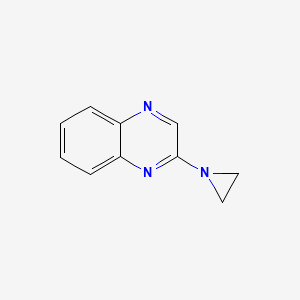
5-Aminoquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoquinoline-6-carbaldehyde: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound features an amino group at the 5-position and an aldehyde group at the 6-position of the quinoline ring, making it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the nitration of quinoline to produce 5-nitroquinoline, followed by reduction to obtain 5-aminoquinoline. The amino group can then be selectively oxidized to form the aldehyde group at the 6-position. This process typically involves the use of reagents such as sodium borohydride for reduction and oxidizing agents like pyridinium chlorochromate for the oxidation step .
Industrial Production Methods: Industrial production of this compound often employs more efficient and scalable methods. One such method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. This method allows for the large-scale production of quinoline derivatives with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 5-Aminoquinoline-6-carboxylic acid.
Reduction: 5-Aminoquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5-Aminoquinoline-6-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial agents. They are also investigated for their anticancer, antibacterial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its versatility makes it a valuable intermediate for various industrial processes .
Mecanismo De Acción
The mechanism of action of 5-Aminoquinoline-6-carbaldehyde is primarily related to its ability to interact with biological targets. Quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. This mechanism is similar to that of other antimalarial drugs like chloroquine .
Molecular Targets and Pathways:
Heme Polymerase: Inhibition of this enzyme disrupts the detoxification process in parasites.
DNA Intercalation: Quinoline derivatives can intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 5-Aminoquinoline-6-carbaldehyde.
8-Aminoquinoline: A compound with an amino group at the 8-position, used in the synthesis of various derivatives.
Uniqueness: this compound is unique due to the presence of both an amino group and an aldehyde group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
427375-46-0 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
5-aminoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H,11H2 |
Clave InChI |
YLWGDKIEBOANDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N)C=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)
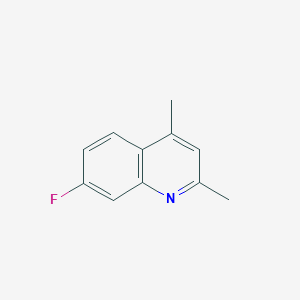
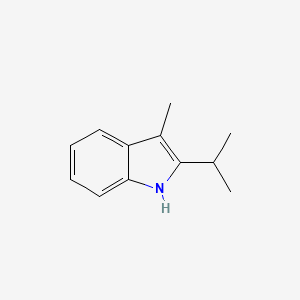

![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
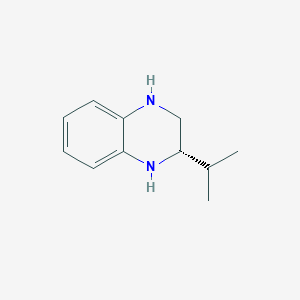
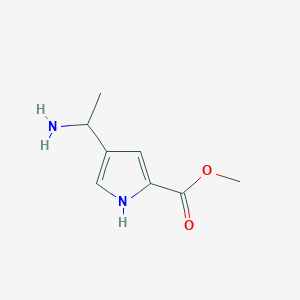
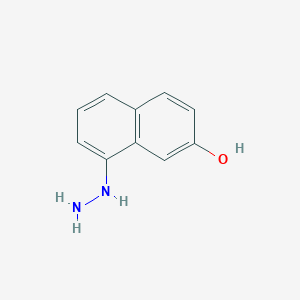
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)
